4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
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Overview
Description
Scientific Research Applications
1. Hemoglobin Oxygen Affinity Modulation
Research by Randad et al. (1991) explored compounds structurally related to 4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate for their potential to decrease the oxygen affinity of human hemoglobin A. These compounds, including ones like 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid, have shown promise as allosteric effectors of hemoglobin. This indicates potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as in ischemia, stroke, tumor radiotherapy, and blood storage (Randad et al., 1991).
2. Generation and Reactivity of Phenyl Cations
In a study by Guizzardi et al. (2001), the photostability and photoheterolysis of compounds including 4-chloroaniline and its N,N-dimethyl derivative were examined. This study contributes to understanding the generation and reactivity of phenyl cations like the 4-aminophenyl cation, a crucial aspect in various chemical processes (Guizzardi et al., 2001).
3. Synthesis and Properties of Tungsten Carbonyl Complexes
Kawafune and Matsubayashi (1983) investigated the reactions of various phenacylides, including a compound similar to this compound, with tungsten carbonyl complexes. This research sheds light on the chemical properties and potential applications of these complexes in various fields of chemistry (Kawafune & Matsubayashi, 1983).
4. Photolysis-Induced Reactions in Organic Chemistry
Mella et al. (2001) explored the photoinduced reactions of compounds like 4-chloroaniline and its N,N-dimethyl derivative. This research provides insight into the ionic Meerwein arylation of olefins, an important reaction in organic synthesis. Understanding the behavior of such compounds under photolysis can aid in the development of new synthetic methodologies (Mella et al., 2001).
5. Aminolysis of Sulfamate Esters
Spillane et al. (1996) studied the aminolysis of sulfamate esters, including compounds structurally related to this compound. This research enhances understanding of the mechanisms underlying such reactions, which are fundamental in various chemical synthesis processes (Spillane et al., 1996).
Safety and Hazards
properties
IUPAC Name |
[4-[(2,3-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-11-8-6-10(7-9-11)15(20)18-13-5-3-4-12(16)14(13)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYNKLQQFKUEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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